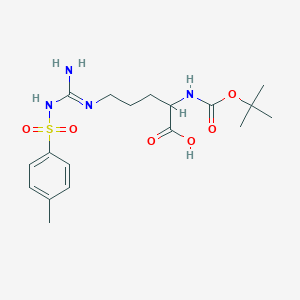

Boc-D-Pro-OSu

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Chemistry: Boc-D-Pro-OSu is extensively used in solid-phase peptide synthesis, a method for creating peptides by sequentially adding amino acids to a growing chain .

Biology: In biological research, this compound is used to study the structure and function of proteins by incorporating proline residues into peptide sequences .

Medicine: In medicinal chemistry, this compound is used to synthesize peptide-based drugs and to study the effects of proline residues on drug activity and stability .

Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs and other biologically active compounds .

Mecanismo De Acción

Target of Action

Boc-D-Pro-OSu is primarily used in the field of peptide synthesis . Its primary targets are the amine groups present in peptide chains . The role of this compound is to protect these amine groups during the synthesis process, preventing unwanted side reactions .

Mode of Action

This compound interacts with its targets (amine groups) through a process known as Boc protection . In this process, the Boc group (tert-butoxycarbonyl) of this compound forms a carbamate linkage with the amine group of the peptide, thereby protecting it . This protection is chemoselective, meaning it specifically targets amine groups without affecting other functional groups present in the peptide .

Biochemical Pathways

The primary biochemical pathway affected by this compound is peptide synthesis . By protecting the amine groups, this compound allows for the sequential addition of amino acids to the peptide chain without interference from side reactions . Once the peptide synthesis is complete, the Boc groups can be removed under mild acidic conditions, leaving the desired peptide product .

Pharmacokinetics

Its solubility, stability, and reactivity are crucial for its effectiveness in peptide synthesis .

Result of Action

The result of this compound’s action is the successful and efficient synthesis of peptides with the correct sequence of amino acids . By protecting the amine groups during synthesis, this compound helps ensure the integrity of the peptide product .

Action Environment

The action of this compound is influenced by several environmental factors. For instance, the reaction conditions, such as temperature and pH, can affect the efficiency of Boc protection . Additionally, the presence of other functional groups in the peptide can influence the selectivity of Boc protection . Lastly, the stability of this compound can be affected by storage conditions .

Análisis Bioquímico

Biochemical Properties

Boc-D-Pro-OSu plays a significant role in biochemical reactions, particularly in the formation of peptides. It is used as a protecting group for amines, where the Boc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Boc group is rapidly removed by base .

Molecular Mechanism

The molecular mechanism of this compound involves its role as a protecting group for amines in peptide synthesis. The amine attacks a carbonyl site on di-tert-butyl dicarbonate (Boc2O), resulting in tert-butyl carbonate leaving as a leaving group .

Métodos De Preparación

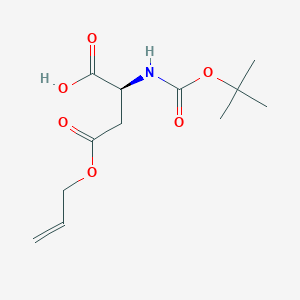

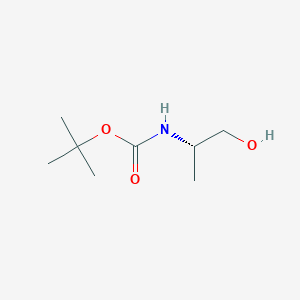

Synthetic Routes and Reaction Conditions: Boc-D-Pro-OSu is synthesized by reacting tert-butoxycarbonyl-D-proline with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide. The reaction typically takes place in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Análisis De Reacciones Químicas

Types of Reactions: Boc-D-Pro-OSu primarily undergoes substitution reactions where the N-hydroxysuccinimide ester group is replaced by an amine group. This reaction is commonly used in peptide synthesis to form peptide bonds .

Common Reagents and Conditions:

Reagents: Amines, dicyclohexylcarbodiimide, N-hydroxysuccinimide.

Conditions: Organic solvents like dichloromethane, room temperature.

Major Products: The major product of the substitution reaction is a peptide bond formed between the proline residue and the amine group of another amino acid .

Comparación Con Compuestos Similares

- Boc-L-proline N-hydroxysuccinimide ester

- Boc-Gly-OSu

- Boc-Leu-OSu

Uniqueness: Boc-D-Pro-OSu is unique due to its ability to introduce D-proline residues into peptide sequences, which can significantly alter the conformation and biological activity of the resulting peptides compared to L-proline .

Propiedades

IUPAC Name |

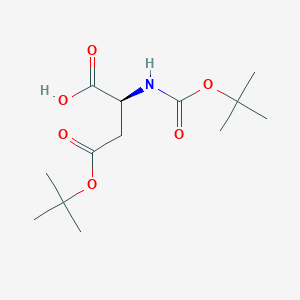

1-O-tert-butyl 2-O-(2,5-dioxopyrrolidin-1-yl) (2R)-pyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O6/c1-14(2,3)21-13(20)15-8-4-5-9(15)12(19)22-16-10(17)6-7-11(16)18/h9H,4-8H2,1-3H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DICWIJISMKZDDY-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C(=O)ON2C(=O)CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@H]1C(=O)ON2C(=O)CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201121419 | |

| Record name | 1,1-Dimethylethyl (2R)-2-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-1-pyrrolidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201121419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102185-34-2 | |

| Record name | 1,1-Dimethylethyl (2R)-2-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-1-pyrrolidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102185-34-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl (2R)-2-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-1-pyrrolidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201121419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.